3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
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Overview
Description
3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a nitrophenyl group, a trifluoromethyl group, and an isoxazolo[4,5-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been shown to be an efficient method for incorporating this group into various organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted products.
Scientific Research Applications
3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties may contribute to the compound’s biological activities by modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar isoxazole core but differ in the substitution pattern and the presence of a thieno ring.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds feature a triazole ring fused to a tetrazine ring and exhibit different chemical properties and applications.
Uniqueness
3-(4-Nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is unique due to the presence of both a nitrophenyl and a trifluoromethyl group, which impart distinct electronic and steric effects. These features can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3N3O3/c14-13(15,16)8-5-10-12(17-6-8)11(18-22-10)7-1-3-9(4-2-7)19(20)21/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXEBIFBRVPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2N=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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